2-(3-Bromobenzoyl)pyridine
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Overview
Description
2-(3-Bromobenzoyl)pyridine is an organic compound with the molecular formula C12H8BrNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to a benzoyl group, which is further connected to a pyridine ring.
Mechanism of Action
Target of Action
It is known that pyridine derivatives can interact with a wide range of biological targets due to their aromatic nature and ability to participate in various chemical reactions .
Mode of Action
It’s known that pyridine derivatives can bind to their targets using non-covalent interactions, such as hydrogen bonding . These interactions can lead to changes in the target’s function, which can have downstream effects on cellular processes .
Biochemical Pathways
, it’s known that pyridine derivatives can influence a variety of biochemical pathways. For instance, some pyridine derivatives are involved in the degradation pathways of certain compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzoyl)pyridine typically involves the reaction of 2-bromopyridine with isopropylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (0°C) followed by the addition of 3-bromo-N,N-dimethylbenzamide . The reaction mixture is then allowed to warm to room temperature and stirred for an extended period (48 hours) before being quenched with cold saturated ammonium chloride solution . The product is extracted using toluene and purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzoyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include isopropylmagnesium bromide, tetrahydrofuran, and ammonium chloride . Reaction conditions typically involve low temperatures for initial steps and room temperature for subsequent steps.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Bromobenzoyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
- 3-Bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide
Uniqueness
2-(3-Bromobenzoyl)pyridine is unique due to its specific structure, which combines a bromine atom, benzoyl group, and pyridine ring. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Properties
IUPAC Name |
(3-bromophenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQILUWTNBMRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514314 |
Source
|
Record name | (3-Bromophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206357-82-6 |
Source
|
Record name | (3-Bromophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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